2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a piperidine ring at position 2. The piperidine moiety is further modified with a 2,5-dimethylphenylsulfonyl group.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-6-7-12(2)15(9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVDCXKLHPYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140309 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171764-32-1 | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171764-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₁N₃O₃S₂
- Molecular Weight : 403.5 g/mol
- CAS Number : 1105200-66-5
The compound features a piperidine ring attached to a thiadiazole moiety, with a sulfonyl group linked to a dimethylphenyl substituent. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. Various studies have reported the cytotoxic effects of similar compounds against multiple human cancer cell lines.
-
Cytotoxicity Against Cancer Cell Lines
- A review highlighted that many thiadiazole derivatives showed potent inhibitory effects on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC₅₀ values ranging from 4.27 µg/mL to higher concentrations depending on the specific derivative tested .
- Mechanisms of Action
Structure-Activity Relationship (SAR)
The effectiveness of thiadiazoles can be influenced by their substituents. Research has indicated that:
- The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the compound's potency .
- Specific modifications to the piperidine and thiadiazole components may enhance biological activity.
Study 1: Anticancer Evaluation
In a study conducted by Alam et al. (2011), various 1,3,4-thiadiazole derivatives were synthesized and tested against several cancer cell lines. The study found that certain derivatives exhibited selectivity for cancer cells while sparing normal cells, indicating a promising therapeutic index .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | A549 | 4.27 |
| Compound B | SK-MEL-2 | 12.57 |
| Compound C | HCT15 | 68.28 |
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict how these compounds interact with specific receptors or enzymes involved in tumor growth and survival. These studies suggest that the sulfonyl group may enhance binding affinity to target proteins .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5): This analog replaces the sulfonyl group with a sulfanyl (thioether) linkage and substitutes the phenyl ring with chlorine atoms. Chlorine atoms enhance electronegativity and may increase binding affinity to hydrophobic pockets in target proteins .
- 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and derived 1,3,4-thiadiazoles :
These compounds demonstrate agricultural growth-promoting effects at low concentrations, highlighting the role of aryl and heteroaromatic substituents in modulating biological activity. The absence of a piperidine ring in these analogs suggests that the piperidine-sulfonyl group in the target compound may confer distinct pharmacokinetic properties .
Pharmacological Potential and Molecular Interactions
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: This hybrid thiadiazole-triazole compound exhibited superior intermolecular interaction energies in molecular docking studies compared to reference drugs. The triazole-thioacetate moiety enhances solubility and metal-binding capacity, suggesting that similar modifications in the target compound (e.g., introducing carboxylate groups) could improve bioactivity .
- 1-Isonicotinoyl-4-(para-iodobenzoyl)thiosemicarbazide: The para-iodo substitution on the benzoyl group significantly enhanced antitubercular activity. By analogy, the 2,5-dimethylphenyl group in the target compound may optimize steric and electronic interactions with bacterial targets, though direct antimycobacterial data are lacking .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
